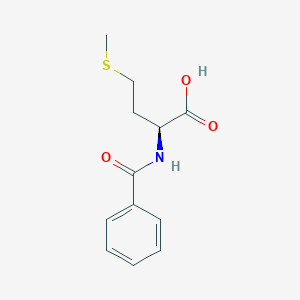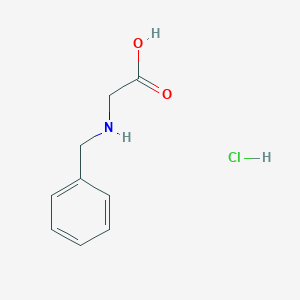
3-Amino-2-hydroxy-4-phenylbutanoic acid
Descripción general
Descripción
3-Amino-2-hydroxy-4-phenylbutanoic acid is a chiral molecule with significant biological and chemical importance. It is a derivative of amino acids and features both an amino group and a hydroxyl group. This compound is known for its role as a building block in the synthesis of various bioactive molecules, including inhibitors of aminopeptidase N, HIV-1 protease, and renin .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-2-hydroxy-4-phenylbutanoic acid can be achieved through several methods. One common approach involves the use of D-gulonic acid γ-lactone and D-glucono-δ-lactone as starting materials. These sugars undergo a series of selective transformations, including stereospecific reactions, to yield the desired stereoisomers . Another method involves the use of organometallic catalysis, enzyme routes, and acetophenone methods, which are favored for their economic viability and mild reaction conditions .
Industrial Production Methods: Industrial production of this compound often employs enzyme catalysis due to its efficiency and selectivity. Lipase and whole-cell enzymes are commonly used to catalyze the reactions, providing high yields and optical purity .
Análisis De Reacciones Químicas
Types of Reactions: 3-Amino-2-hydroxy-4-phenylbutanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated derivatives.
Aplicaciones Científicas De Investigación
3-Amino-2-hydroxy-4-phenylbutanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block for the synthesis of complex molecules.
Mecanismo De Acción
The mechanism of action of 3-amino-2-hydroxy-4-phenylbutanoic acid involves its interaction with specific molecular targets. For instance, as an aminopeptidase N inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of peptide bonds. This inhibition can lead to increased levels of certain peptides, which may have therapeutic effects . Similarly, as an HIV-1 protease inhibitor, it blocks the protease enzyme, preventing the maturation of viral proteins and thereby inhibiting viral replication .
Comparación Con Compuestos Similares
3-Amino-2-hydroxy-4-phenylbutanoic acid can be compared with other similar compounds such as:
Bestatin: Another aminopeptidase N inhibitor with similar biological activity.
Phebestin: A related compound used in the inhibition of aminopeptidase N.
Probestin: Another inhibitor of aminopeptidase N with comparable properties.
Uniqueness: What sets this compound apart is its high optical purity and the efficiency of its synthesis routes. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound in both research and industry .
Propiedades
IUPAC Name |
3-amino-2-hydroxy-4-phenylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c11-8(9(12)10(13)14)6-7-4-2-1-3-5-7/h1-5,8-9,12H,6,11H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDSJMFGYNFIFRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(C(=O)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62084-21-3 | |
| Record name | Phenylnorstatine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062084213 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















